3-Chloro-9-oxo-9H-thioxanthene-1-carboxylic acid
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Overview
Description
3-Chloro-9-oxo-9H-thioxanthene-1-carboxylic acid is a chemical compound belonging to the thioxanthene family Thioxanthenes are known for their unique structural properties and are often used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-oxo-9H-thioxanthene-1-carboxylic acid typically involves the chlorination of 9-oxo-9H-thioxanthene-1-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled temperatures to ensure the selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-9-oxo-9H-thioxanthene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thioxanthene derivatives.
Scientific Research Applications
3-Chloro-9-oxo-9H-thioxanthene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-9-oxo-9H-thioxanthene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins or nucleic acids, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-9H-thioxanthene-3-carboxylic acid
- 9-Oxo-9H-thioxanthene-2-carboxylic acid
- Thioxanthone
Uniqueness
3-Chloro-9-oxo-9H-thioxanthene-1-carboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications compared to its non-chlorinated counterparts.
Properties
CAS No. |
81116-32-7 |
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Molecular Formula |
C14H7ClO3S |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
3-chloro-9-oxothioxanthene-1-carboxylic acid |
InChI |
InChI=1S/C14H7ClO3S/c15-7-5-9(14(17)18)12-11(6-7)19-10-4-2-1-3-8(10)13(12)16/h1-6H,(H,17,18) |
InChI Key |
XCCPNORCFMAXTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3S2)Cl)C(=O)O |
Origin of Product |
United States |
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